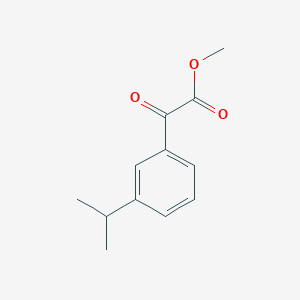

Methyl 3-iso-propylbenzoylformate

Description

Significance of α-Keto Esters as Versatile Synthons in Contemporary Organic Chemistry

The importance of α-keto esters in modern organic chemistry stems from their ability to act as versatile synthons, which are molecular fragments that can be readily incorporated into a larger molecule. Their electrophilic nature at both the α- and β-positions allows them to participate in a variety of chemical transformations.

Key Research Findings on the Versatility of α-Keto Esters:

Precursors to Biologically Active Molecules: Aryl α-keto esters are crucial intermediates in the synthesis of numerous biologically active compounds, including α-hydroxy carboxylic acids, which are found in many natural products and pharmaceuticals. nih.gov

Asymmetric Synthesis: They are widely used in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. nih.govacs.org The development of catalytic asymmetric reductions of α-keto esters provides a direct route to enantiomerically enriched α-hydroxy esters. acs.org

Heterocycle Synthesis: The reactivity of α-keto esters makes them excellent starting materials for the construction of various heterocyclic compounds, which are core structures in many drugs and agrochemicals.

Photochemical Reactions: Certain α-keto esters, particularly benzoylformate esters, exhibit interesting photochemical properties, enabling their use in light-induced reactions for applications such as the controlled release of fragrances.

The diverse reactivity of α-keto esters is summarized in the table below:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Reduction | Asymmetric transfer hydrogenation | Chiral α-hydroxy esters | Access to enantiomerically pure building blocks. acs.org |

| Nucleophilic Addition | Grignard reagents, organolithiums | Tertiary alcohols | Carbon-carbon bond formation. |

| Wittig-type Reactions | Phosphonium ylides | α,β-Unsaturated esters | Alkene synthesis. |

| Cycloaddition Reactions | Dienes, 1,3-dipoles | Cyclic and heterocyclic compounds | Construction of complex ring systems. nih.gov |

| Photochemical Reactions | UV light | Aldehydes, ketones | Controlled release applications, radical generation. |

Contextualizing Methyl 3-iso-propylbenzoylformate within the Benzoylformate Ester Class

This compound is a specific member of the benzoylformate ester family. Its structure consists of a methyl ester of benzoylformic acid where an isopropyl group is attached to the third carbon atom of the benzene (B151609) ring. While specific research on this particular molecule is not extensively documented in publicly available literature, its chemical behavior can be inferred from the general properties of substituted benzoylformates.

The presence of the isopropyl group at the meta-position of the benzene ring is expected to influence the electronic and steric properties of the molecule. The isopropyl group is a weak electron-donating group through induction, which can slightly increase the electron density of the aromatic ring. This may have a subtle effect on the reactivity of the aromatic ring in electrophilic substitution reactions.

Sterically, the isopropyl group is bulkier than a hydrogen atom. This steric hindrance could potentially influence the approach of reagents to the adjacent carbonyl groups, possibly affecting the stereochemical outcome of certain reactions. For instance, in asymmetric reductions, the steric bulk on the aromatic ring can play a role in the facial selectivity of the hydride attack.

The synthesis of this compound would likely follow established methods for preparing other substituted benzoylformates. These methods primarily include:

Friedel-Crafts Acylation: This involves the reaction of isopropylbenzene with an appropriate acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. libretexts.org

Oxidation of a Precursor: Another route could be the oxidation of a suitable precursor, such as methyl 3-isopropylmandelate. researchgate.netrsc.org

The potential applications of this compound would mirror those of other benzoylformate esters, serving as an intermediate in the synthesis of more complex molecules, potentially with specific biological activities or material properties influenced by the 3-isopropyl substituent.

Historical Overview of Benzoylformate Ester Utilization in Chemical Synthesis

The study and use of benzoylformate esters date back to the late 19th and early 20th centuries, with their initial exploration being part of the broader investigation into the chemistry of α-keto acids and their derivatives.

One of the earliest and most fundamental methods for their preparation is the Fischer esterification of benzoylformic acid (phenylglyoxylic acid). google.com Benzoylformic acid itself could be synthesized through methods like the hydrolysis of benzoyl cyanide or the oxidation of mandelic acid or acetophenone.

A significant advancement in their synthesis was the application of the Friedel-Crafts acylation , discovered in 1877. masterorganicchemistry.com This reaction allowed for the direct introduction of the benzoylformyl group onto aromatic rings, providing a versatile route to a wide range of substituted benzoylformate esters.

In the mid-20th century, the photochemical properties of benzoylformate esters began to be investigated. It was discovered that upon irradiation with UV light, these esters could undergo a variety of reactions, including intramolecular hydrogen abstraction, leading to their use as photoinitiators and in other photochemical applications.

More recently, the focus has shifted towards the application of benzoylformate esters in asymmetric catalysis . The development of sophisticated catalysts has enabled the highly enantioselective reduction of these substrates to chiral α-hydroxy esters, which are valuable building blocks for the pharmaceutical and fine chemical industries. acs.org This continues to be an active area of research, with new catalysts and methods being continuously developed to improve the efficiency and selectivity of these transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-(3-propan-2-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)9-5-4-6-10(7-9)11(13)12(14)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKBACOONMAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

V. Advanced Applications of Methyl 3 Iso Propylbenzoylformate and Analogous α Keto Esters in Complex Molecule Synthesis

Chiral Building Blocks in Asymmetric Synthesis

The prochiral nature of the α-keto group in compounds like methyl 3-iso-propylbenzoylformate makes them ideal substrates for asymmetric synthesis. Through various catalytic methods, the ketone can be transformed into a chiral center with high enantioselectivity, leading to the formation of valuable chiral α-hydroxy and α-amino esters.

Chiral α-hydroxy esters are fundamental building blocks in the synthesis of numerous natural products and pharmaceuticals. The most direct route to these compounds from α-keto esters is through asymmetric reduction of the ketone moiety. This transformation can be achieved with high efficiency and enantioselectivity using both biocatalytic and chemocatalytic methods.

Biocatalytic reductions, employing whole cells of microorganisms such as Candida parapsilosis or isolated enzymes like ketoreductases, offer an environmentally benign approach. These enzymatic systems can deliver α-hydroxy esters with high enantiomeric excess (ee) under mild reaction conditions. For instance, the bioreduction of various α-keto esters has been shown to yield the corresponding (S)-α-hydroxy esters with excellent conversion and enantioselectivity.

Chemocatalytic asymmetric transfer hydrogenation (ATH) provides a powerful alternative. Chiral ruthenium(II) complexes, such as those developed by Noyori and Ikariya, are highly effective catalysts for this transformation. In the presence of a hydrogen donor like a formic acid–triethylamine mixture, these catalysts can reduce a wide array of α-keto esters to their corresponding α-hydroxy esters with exceptional enantioselectivity. The reaction conditions are typically mild, and the catalysts are active at low loadings.

Table 1: Examples of Asymmetric Reduction of Analogous α-Keto Esters to Chiral α-Hydroxy Esters

| α-Keto Ester Substrate | Catalyst/Method | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl Pyruvate | Candida parapsilosis (whole cells) | (S) | >99% |

| Methyl benzoylformate | RuCl(S,S)-TsDPEN / HCOOH:NEt₃ | (R) | 98% |

| Ethyl 2-oxo-4-phenylbutanoate | Carbonyl Reductase (CgKR1) | (R) | >99% |

| Methyl o-chlorobenzoylformate | Ru-(R,R)-2,4,6-triisopropyl C₆H₂SO₂-DPEN / HCOOH–Et₃N | (R) | 92% researchgate.net |

Chiral α-amino esters are the constituent units of peptides and proteins and are crucial components of many pharmaceuticals. α-Keto esters, including this compound, serve as excellent precursors for the asymmetric synthesis of these valuable compounds through methods such as reductive amination and biomimetic transamination.

Biocatalytic reductive amination has emerged as a powerful tool for the synthesis of N-substituted α-amino esters. wikipedia.orgnottingham.ac.uknih.gov Imine reductases (IREDs) have been successfully employed for the direct reductive coupling of α-ketoesters and various amines. wikipedia.orgnottingham.ac.uknih.gov This biocatalytic approach allows for the synthesis of both enantiomers of the target α-amino esters with high conversion and excellent enantioselectivity under mild conditions. wikipedia.orgnottingham.ac.uknih.gov

Biomimetic transamination offers another elegant strategy. nih.govresearchgate.net Inspired by the enzymatic transamination processes in biological systems, this method utilizes chiral organic catalysts, often derived from cinchona alkaloids like quinine, to mediate the transfer of an amino group from an amine donor to the α-keto ester. nih.govresearchgate.net This approach has been shown to produce a wide variety of α-amino esters with high yields and enantioselectivities. researchgate.net The reaction proceeds through the formation of a chiral ketimine intermediate, which is then tautomerized and hydrolyzed to yield the desired α-amino ester.

Table 2: Synthesis of Chiral α-Amino Esters from Analogous α-Keto Esters

| α-Keto Ester Substrate | Amine Donor | Catalyst/Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ethyl benzoylformate | Benzylamine | Imine Reductase (IRED) | >99% | >99% (R) |

| Methyl pyruvate | p-Anisidine | Molybdenum Complex / (S)-TRIP | 72% | 72% |

| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | Imine Reductase (IRED) | 95% | >99% (S) |

| Various aryl α-keto esters | o-ClPhCH₂NH₂ | Quinine derivative | 61-93% | 90-96% |

The construction of chiral α-quaternary stereocenters, carbon atoms bonded to four different carbon substituents, is a significant challenge in organic synthesis. α-Keto esters provide a valuable platform for the creation of these sterically congested centers. The enolates generated from α-keto esters can undergo asymmetric alkylation or conjugate addition reactions to introduce a fourth substituent at the α-position in a stereocontrolled manner.

The asymmetric alkylation of α-keto ester enolates can be achieved using chiral phase-transfer catalysts or chiral metal complexes. These catalysts create a chiral environment around the enolate, directing the approach of the alkylating agent to one face of the enolate, thereby inducing asymmetry.

Furthermore, the enolates of α-keto esters can participate as nucleophiles in asymmetric conjugate addition reactions to α,β-unsaturated compounds. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed to catalyze the Michael addition of α-substituted β-ketoesters to α,β-unsaturated ketones, affording products with all-carbon quaternary stereocenters in high yield and enantioselectivity.

Synthesis of Biologically Relevant Molecules and Natural Products

The chiral building blocks derived from this compound and analogous α-keto esters are instrumental in the total synthesis of a diverse range of biologically active molecules, from pharmaceuticals to complex natural products.

A notable application of α-keto ester derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. For example, the synthesis of benazepril, a potent ACE inhibitor, can involve intermediates derived from α-keto esters. The key chiral fragment of benazepril can be synthesized from a chiral α-amino ester, which in turn can be prepared via the asymmetric reductive amination of a corresponding α-keto ester. Specifically, ethyl 2-oxo-4-phenylbutyrate is a known precursor that can be converted to the desired chiral amino ester intermediate through reductive amination. While direct synthesis from this compound is not explicitly detailed, the analogous reactivity highlights its potential as a precursor for structurally similar pharmaceutical agents.

The synthetic utility of α-keto esters extends to the construction of complex and diverse organic architectures found in natural products. harvard.eduresearchgate.net The chiral α-hydroxy and α-amino esters derived from these precursors are versatile intermediates that can be elaborated into more complex structures through a variety of standard synthetic transformations. harvard.eduresearchgate.net For instance, the α-ketoester moiety can be employed as a key electrophilic component in intramolecular Friedel-Crafts reactions to construct polycyclic systems. harvard.edu In the synthesis of the natural product (-)-hopeanol, an α-ketoester was utilized as a precursor for a Grignard addition and subsequent cyclization to form a key lactone intermediate. harvard.edu Similarly, in a formal synthesis of the anticancer agent (+)-camptothecin, an α-ketoester was subjected to a nucleophilic addition with a Grignard reagent to stereoselectively install a crucial α-hydroxy ester moiety. researchgate.net These examples underscore the strategic importance of α-keto esters in providing access to stereochemically rich intermediates for the efficient synthesis of complex natural products. harvard.eduresearchgate.net

Formation of Diverse Heterocyclic Scaffolds (e.g., Oxetanes, Dihydropyranones, Isotetronic Acids)

The reactivity of the keto-carbonyl group in α-keto esters is a cornerstone for the synthesis of various heterocyclic scaffolds. These reactions often proceed with high efficiency and stereocontrol, providing access to valuable structural motifs found in natural products and pharmaceutically active compounds.

Oxetanes: The synthesis of oxetanes, four-membered cyclic ethers, can be achieved through the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. d-nb.infomagtech.com.cn α-Keto esters, such as this compound, are excellent substrates for this reaction due to the electrophilicity of their keto-carbonyl group. nih.govbeilstein-journals.org Visible-light-mediated Paternò-Büchi reactions between α-ketoesters and simple alkenes, often employing an iridium photosensitizer, have been developed, providing a powerful method for constructing the oxetane ring system. nih.govbeilstein-journals.org These reactions are advantageous due to their versatility and atom economy. d-nb.info

Dihydropyranones: 5,6-Dihydropyran-2-ones are chiral heterocyclic compounds present in a range of biologically active molecules. α-Keto esters, particularly β,γ-unsaturated variants, serve as effective synthons for accessing these structures. They can function as a two-carbon (C2) synthon where the carbonyl group acts as the acceptor in asymmetric [2+4] annulation reactions with dienes. nih.gov For instance, an organo-catalytic [2+4] annulation of β,γ-unsaturated α-ketoesters with dienes generated in situ from olefinic azlactones has been shown to produce chiral 5,6-dihydropyran-2-ones. nih.gov

Isotetronic Acids (γ-Hydroxy-butenolides): While direct synthesis from this compound is not explicitly detailed, analogous α-keto acids are utilized in annulation reactions with aliphatic ketones to produce γ-hydroxy-butenolides, which are tautomers of isotetronic acids. researchgate.net This approach provides an efficient pathway to access these important five-membered lactone scaffolds. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from α-Keto Esters and Analogs

| Heterocycle | Synthetic Method | Role of α-Keto Ester/Analog | Key Features |

| Oxetane | Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Carbonyl component | Visible-light mediated, high atom economy. d-nb.infonih.govbeilstein-journals.org |

| Dihydropyranone | [2+4] Annulation | C2 Synthon (carbonyl as acceptor) | Organo-catalyzed, enantioselective. nih.gov |

| Isotetronic Acid | Annulation with Ketones | α-Keto acid starting material | Forms γ-hydroxy-butenolide tautomer. researchgate.net |

Role as Synthons in Annulation and Cycloaddition Reactions

The diverse reactivity of α-keto esters allows them to act as versatile synthons in various annulation and cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems. Depending on the reaction partner and conditions, different parts of the α-keto ester molecule can participate in the bond-forming events.

Annulation Reactions: In annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, α-keto esters can act as multi-carbon synthons. β,γ-Unsaturated α-ketoesters are particularly versatile; they can serve as two-atom (2A) synthons in [2+n] annulations by utilizing either the C=C double bond or the C=O carbonyl group. nih.gov When the entire C=C-C=O moiety is involved, they can function as four-atom (4A) synthons in [4+n] annulation reactions. nih.gov Furthermore, when reacting with dinucleophiles, these α-keto esters can act as dual electrophilic reagents in [3+n] annulations. nih.gov An example of such reactivity is the phosphine-catalyzed annulation of α-keto esters with 2-alkynoates, which leads to highly substituted cyclopentene derivatives, including skeletons containing a dihydropyrone ring. acs.org

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for constructing cyclic molecules. α-Keto esters are valuable partners in these transformations.

[3+2] Cycloaddition: The enolates of α-keto esters can undergo enantioselective [3+2] cycloaddition reactions with nitrile oxides, catalyzed by chiral copper(II) complexes, to yield 5-hydroxy-2-isoxazolines. nih.gov This reaction is notable as the catalyst system is compatible with the in situ generation of the nitrile oxide. nih.gov Additionally, β,γ-unsaturated α-ketoesters can react with 1,3-dipoles, such as those generated from isatin-derived carbonates, in enantioselective [2+3] annulation reactions to form complex spirocyclic structures. nih.gov

[2+4] Cycloaddition (Diels-Alder): The electron-deficient carbon-carbon double bond in β,γ-unsaturated α-ketoesters makes them good acceptors for [2+4] cycloaddition reactions with suitable dienes, such as silyloxyvinylindoles, in a catalytic asymmetric fashion. nih.gov

Carbonylative Cycloaddition: In a unique example of reactivity, the ester-carbonyl group of α-keto lactones (cyclic α-keto esters) has been shown to participate in ruthenium-catalyzed carbonylative [2+2+1] cycloaddition reactions with alkenes or alkynes. acs.org This represents a rare case where the typically less reactive ester-carbonyl group is incorporated as a two-atom unit into the newly formed ring system. acs.org

Table 2: α-Keto Esters as Synthons in Annulation and Cycloaddition Reactions

| Reaction Type | Synthon Role of α-Keto Ester | Reaction Partners | Products |

| [2+n] Annulation | 2-Atom (2A) Synthon (C=C or C=O) | Various | Cyclic compounds nih.gov |

| [3+n] Annulation | Dual Electrophile | Dinucleophiles | Fused polycyclic hemiketals nih.gov |

| [4+n] Annulation | 4-Atom (4A) Synthon (C=C-C=O) | Various | Cyclic compounds nih.gov |

| [3+2] Cycloaddition | Enolate component | Nitrile Oxides | 5-Hydroxy-2-isoxazolines nih.gov |

| [2+3] Annulation | Acceptor for 1,3-dipole | Isatin-derived 1,3-dipoles | Spirocyclic compounds nih.gov |

| [2+4] Cycloaddition | Dienophile (C=C) | Silyloxyvinylindoles | Carbocyclic compounds nih.gov |

| Carbonylative [2+2+1] Cycloaddition | 2-Atom unit (ester C=O) | Alkenes/Alkynes, CO | Spirolactones acs.org |

Vi. Future Directions and Emerging Research Areas in Benzoylformate Ester Chemistry

Development of Novel Catalytic Systems for Tailored Transformations of Methyl 3-iso-propylbenzoylformate

The asymmetric reduction of α-keto esters to chiral α-hydroxy esters is a cornerstone of synthetic organic chemistry, providing access to valuable intermediates for the pharmaceutical and fine chemical industries. While significant progress has been made with methyl benzoylformate, the development of catalytic systems specifically tailored for substituted derivatives like this compound presents a fertile ground for innovation.

Future research will likely focus on the design and application of novel homogeneous and heterogeneous catalysts capable of achieving high enantioselectivity in the transformation of this specific substrate. This includes the exploration of:

Chiral Metal Complexes: Building upon existing knowledge, new generations of transition metal catalysts (e.g., based on ruthenium, rhodium, iridium, and platinum) with finely-tuned chiral ligands can be developed to accommodate the steric bulk of the 3-isopropyl group and enhance stereochemical control. For instance, the enantioselective hydrogenation of methyl benzoylformate has been successfully achieved using Pt-alumina catalysts modified with alkaloids, suggesting a promising avenue for adaptation. organic-chemistry.org

Organocatalysts: The use of small organic molecules as catalysts offers a sustainable and metal-free alternative. Research into novel chiral organocatalysts, such as those based on proline derivatives or cinchona alkaloids, could lead to highly efficient and enantioselective reductions of this compound.

Biocatalysts: Enzymes and whole-cell systems are gaining prominence due to their exceptional selectivity and mild reaction conditions. The asymmetric reduction of methyl benzoylformate to (R)-(-)-mandelic acid methyl ester using yeast cells like Saccharomyces cerevisiae has demonstrated near-perfect conversion and enantiomeric excess. organic-chemistry.org Future work could involve screening for or engineering enzymes, such as carboxylate reductases, that are specifically active towards this compound. organic-chemistry.org

| Catalytic System | Potential Application for this compound | Key Research Focus |

| Chiral Metal Complexes | Enantioselective hydrogenation to the corresponding mandelate ester. | Ligand design to accommodate the 3-isopropyl substituent and maximize enantioselectivity. |

| Organocatalysts | Asymmetric reduction using metal-free and sustainable methods. | Development of novel chiral scaffolds for high stereocontrol. |

| Biocatalysts | Green and highly selective synthesis of chiral α-hydroxy esters. | Enzyme screening and engineering for enhanced substrate specificity and activity. |

Exploration of Unprecedented Reaction Modes and Reactivity Patterns for Aryl α-Keto Esters

Beyond the well-established reduction of the ketone functionality, the unique electronic nature of aryl α-keto esters, including this compound, opens the door to a plethora of novel and underexplored reaction pathways. The future of this field lies in moving beyond predictable transformations and uncovering unprecedented reactivity.

Emerging research areas are likely to include:

Photocatalysis: The use of visible light to drive chemical reactions offers a green and powerful synthetic tool. The photocatalytic reactions of benzoylformate esters with alkenes can be directed towards either Paternò–Büchi cycloadditions to form oxetanes or allylic functionalization reactions, depending on the reaction conditions. organic-chemistry.org Investigating these divergent pathways for this compound could lead to the synthesis of novel and complex molecular scaffolds.

Radical Chemistry: The generation and reaction of radical intermediates can lead to unique bond formations. The development of methods for the generation of radicals from α-keto esters could enable novel C-C and C-X bond-forming reactions, expanding the synthetic toolbox for the derivatization of this compound.

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Future research could focus on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring or the isopropyl group of this compound, allowing for late-stage modification of the molecule.

Advanced Mechanistic Elucidation through Integrated Spectroscopic and Computational Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. The intricate transformations of benzoylformate esters, including those involving this compound, will benefit immensely from the application of advanced analytical and computational techniques.

Future mechanistic studies will likely involve a synergistic approach, combining:

In-situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), NMR spectroscopy, and Raman spectroscopy allow for the real-time monitoring of reacting species, providing valuable information on reaction kinetics and the formation of transient intermediates.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize reaction intermediates and products, shedding light on complex reaction pathways. For instance, it has been used to confirm the formation of adducts in the study of benzoylformate decarboxylase. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting reaction pathways, transition state structures, and activation energies. researchgate.net Such computational studies can provide a detailed atomistic-level understanding of the catalytic cycles and stereoselectivity-determining steps in the transformations of this compound.

By integrating these powerful techniques, researchers can gain unprecedented insights into the mechanisms of existing reactions and predict the feasibility of new transformations, accelerating the pace of discovery in benzoylformate ester chemistry.

Integration of this compound into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly efficient strategies for the rapid construction of molecular complexity. The incorporation of this compound into such processes is a promising area for future exploration.

The dual reactivity of the keto and ester functionalities, along with the potential for functionalization of the aromatic ring, makes this compound an attractive substrate for the design of novel MCRs and cascade sequences. Future research could focus on:

Novel MCRs: Designing new MCRs where this compound acts as a key building block. For example, its participation in reactions with amines and other nucleophiles could lead to the one-pot synthesis of diverse heterocyclic scaffolds.

Cascade Reactions: Exploring cascade reactions initiated by the transformation of either the keto or ester group of this compound. A copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters has been reported to produce γ-lactones, demonstrating the potential for such sequential transformations. nih.gov

Domino Reactions: Investigating domino reactions where a single transformation on the this compound molecule triggers a series of subsequent reactions, leading to the formation of complex polycyclic structures in a highly efficient manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-iso-propylbenzoylformate, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves benzoylation of 3-iso-propyl-substituted precursors under acidic or catalytic conditions. Key steps include:

- Esterification : Reacting 3-iso-propylbenzoyl chloride with methyl alcohol in anhydrous conditions to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity (verified via HPLC with UV detection at 254 nm) .

- Optimization : Monitoring reaction kinetics via in-situ FTIR to identify side products (e.g., dimerization) and adjusting stoichiometry or temperature .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR (400 MHz, CDCl) to confirm substitution patterns (e.g., iso-propyl group δ 1.2–1.4 ppm multiplet) and ester carbonyl resonance (δ 170–175 ppm). -NMR resolves the benzoylformate carbonyl at ~190 ppm .

- MS : High-resolution ESI-MS to validate molecular weight (expected [M+Na] at m/z 234.12) and rule out impurities .

- IR : Strong C=O stretch at ~1720 cm and aromatic C-H bends near 700–800 cm .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Contradictions in stability studies (e.g., degradation at pH < 2 vs. pH 5–7) may arise from:

- Experimental Design : Conduct controlled hydrolysis assays (e.g., 0.1 M HCl vs. phosphate buffers) with LC-MS monitoring to track degradation pathways (e.g., ester hydrolysis to 3-iso-propylbenzoic acid) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH ranges and identify outliers. Replicate studies under inert atmospheres to exclude oxidation artifacts .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for nucleophilic attack at the carbonyl carbon .

- Solvent Effects : Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF) and compare with experimental kinetic data .

- Validation : Correlate computed LUMO energies with observed reactivity trends toward amines or thiols .

Q. How do steric effects from the iso-propyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3-methyl vs. 3-iso-propyl derivatives) and perform Suzuki-Miyaura couplings with aryl boronic acids. Monitor regioselectivity via -NMR and X-ray crystallography .

- Steric Maps : Generate Hirshfeld surface analyses (CrystalExplorer) to quantify steric hindrance around the benzoylformate moiety .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in catalytic asymmetric reductions of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) under controlled moisture/oxygen levels. Use DOE (Design of Experiments) to optimize enantiomeric excess (ee) .

- QC Protocols : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor ee in real-time .

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer :

- Solute-Solvent Interactions : Re-measure spectra in solvents of varying polarity (e.g., cyclohexane vs. methanol) and compare with TD-DFT predictions (including solvent corrections) .

- Aggregation Studies : Dilute solutions to <10 M and assess concentration-dependent hypsochromic shifts to rule out π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.